Comparative AT2R Binding Affinity: AT2R Antagonist 1 vs. Reference Antagonist PD123319
In a radioligand binding assay, AT2R antagonist 1 demonstrates a binding affinity constant (Ki) of 29 nM for the human AT2 receptor . This represents a moderate affinity compared to the reference non-peptide antagonist PD123319, which exhibits a wide range of reported affinities: an IC50 of 5.6 nM (reported as highly potent in some systems) to an IC50 of 34 nM and a Ki of 2.26 nM in a specific CHO-K1 cell-based recombinant human AT2R assay [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 29 nM (Ki) |
| Comparator Or Baseline | PD123319 (Ki = 2.26 nM; IC50 = 5.6 nM to 34 nM) |
| Quantified Difference | AT2R antagonist 1 exhibits a ~13-fold higher Ki (i.e., lower affinity) than the most potent reported PD123319 Ki, but falls within the same order of magnitude as the higher-end PD123319 IC50 values. |
| Conditions | Radioligand binding assay using human AT2R. |
Why This Matters
This quantifies the moderate potency of AT2R antagonist 1 relative to the 'gold standard' reference antagonist PD123319, enabling researchers to choose the appropriate compound based on their required level of receptor occupancy and the dynamic range of their assay.
- [1] Alomone Labs. (2025). PD 123319 ditrifluoroacetate (P-245). Product Datasheet. View Source
